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molecular formula C13H11N B8765038 2-Styrylpyridine

2-Styrylpyridine

Cat. No. B8765038
M. Wt: 181.23 g/mol
InChI Key: BIAWAXVRXKIUQB-UHFFFAOYSA-N
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Patent
US04158093

Procedure details

To 67.5 parts of the quaternary salt of 2-picoline, also called 2-methylpyridine, (obtained as in Example 13) was added 100 parts methanol, one part piperidine, and 37 parts benzaldehyde. The solution was boiled at reflux for three hours, 175 parts 40% sodium hydroxide solution was added, and the heating continued 1.5 hour to give on workup, as in Example 13, 27 parts 2-styrylpyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[Na+].[CH3:17]O>>[CH:17]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04158093

Procedure details

To 67.5 parts of the quaternary salt of 2-picoline, also called 2-methylpyridine, (obtained as in Example 13) was added 100 parts methanol, one part piperidine, and 37 parts benzaldehyde. The solution was boiled at reflux for three hours, 175 parts 40% sodium hydroxide solution was added, and the heating continued 1.5 hour to give on workup, as in Example 13, 27 parts 2-styrylpyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[Na+].[CH3:17]O>>[CH:17]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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